![molecular formula C10H18N2O2 B8764652 8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)](/img/structure/B8764652.png)
8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)
Vue d'ensemble
Description
8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI) is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique 8-azabicyclo[3.2.1]octane scaffold, which is central to many biologically active molecules . The structure of this compound includes an ethyl ester group, an amino group, and a carboxylate group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method provides high diastereo- and enantioselectivities.
Industrial Production Methods: Industrial production methods for this compound often involve multistep synthesis processes. For example, the reduction of a precursor compound using sodium and a catalytic amount of Raney nickel, followed by amidation with substituted benzoyl chlorides .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted tropane alkaloids .
Applications De Recherche Scientifique
8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of ethyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin receptors, influencing various physiological activities such as mood, appetite, and sleep . The exact molecular pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound is an oxo derivative of ethyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate and shares a similar bicyclic structure.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar bicyclic scaffold but with different substituents.
Cocaethylene: This compound is structurally related and is known for its biological activity as a metabolite of cocaine.
Uniqueness: 8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI) is unique due to its combination of an amino group, an ethyl ester group, and a carboxylate group, which provides it with distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H18N2O2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-10(13)12-8-3-4-9(12)6-7(11)5-8/h7-9H,2-6,11H2,1H3 |
Clé InChI |
YXJPAZXYCIOTIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C2CCC1CC(C2)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

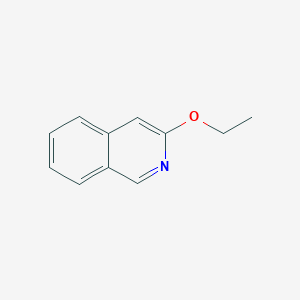
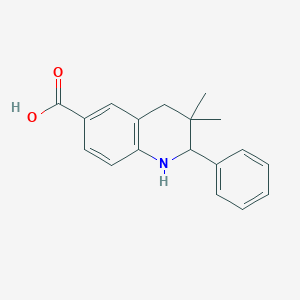

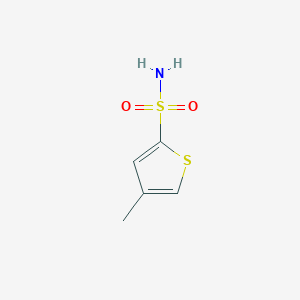

![2-Chloro-4-(4-chlorophenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8764636.png)
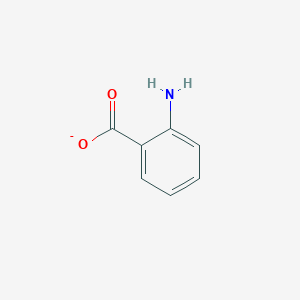
![3,4-Dihydro[1]benzothieno[2,3-c]pyridin-1(2h)-one](/img/structure/B8764646.png)
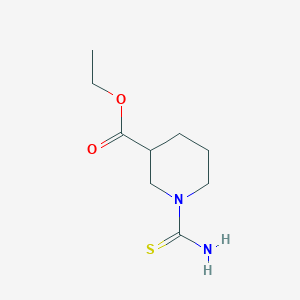


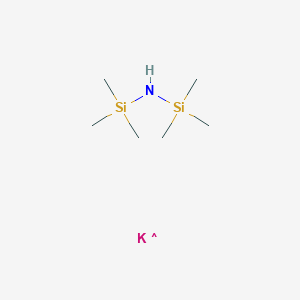
![N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide](/img/structure/B8764675.png)
![5-Phenyl-[1,4]diazepane](/img/structure/B8764686.png)
